12,12,12-trideuteriododecanoic acid is a deuterated fatty acid that serves as a valuable compound in biochemical research and metabolic studies. This compound is a derivative of dodecanoic acid, commonly known as lauric acid, which is a medium-chain saturated fatty acid. The introduction of deuterium atoms enhances its utility in tracing experiments and metabolic pathway analysis.
12,12,12-trideuteriododecanoic acid can be synthesized from natural sources or produced through chemical methods that incorporate deuterium into the dodecanoic acid structure. The compound is commercially available from various chemical suppliers, including BenchChem and LGC Standards, which provide high-quality reference standards for analytical testing .
This compound belongs to the class of saturated fatty acids and is categorized under lipids. Its systematic name reflects its structural characteristics, indicating the presence of three deuterium atoms at the 12th carbon position.
The synthesis of 12,12,12-trideuteriododecanoic acid typically involves the incorporation of deuterium into the dodecanoic acid backbone. One common method for achieving this is through isotopic labeling techniques during the synthesis of lauric acid. Deuterated precursors can be utilized to ensure that the resulting fatty acid retains the deuterium labels.
The synthesis process may involve:
The molecular formula for 12,12,12-trideuteriododecanoic acid is . The presence of three deuterium atoms alters its mass and can influence its behavior in metabolic pathways.
12,12,12-trideuteriododecanoic acid can participate in various chemical reactions typical for fatty acids:
The kinetics and mechanisms of these reactions may differ slightly from their non-deuterated counterparts due to the isotope effect associated with deuterium.
In metabolic studies, 12,12,12-trideuteriododecanoic acid acts as a tracer molecule. Its incorporation into metabolic pathways allows researchers to track lipid metabolism and energy production processes in biological systems.
Studies utilizing this compound can provide insights into:
The primary applications of 12,12,12-trideuteriododecanoic acid include:
This compound's unique properties make it an essential tool in biochemical research, providing insights into metabolic processes and aiding in the development of therapeutic strategies targeting lipid metabolism.
Deuterium (²H), a stable, non-radioactive hydrogen isotope, exhibits near-identical chemical behavior to protium (¹H) but introduces a detectable mass shift for mass spectrometry (MS) and spectral distinctions for nuclear magnetic resonance (NMR) spectroscopy. The strategic placement of deuterium at the ω-terminal position (C12) of dodecanoic acid minimizes interference with reactive carboxyl or β-oxidation sites, ensuring metabolic stability during tracing experiments [1] [5].
Key Advantages of 12-D3-Lauric Acid:
Table 1: Comparative Detectability of Deuterated Fatty Acids
Label Position | MS Detectability | NMR Utility | Metabolic Stability |
---|---|---|---|
Carboxyl (C1) | Moderate | High | Low (decarboxylation) |
Internal (e.g., C5–C8) | High | Moderate | Variable (β-oxidation) |
ω-Terminal (C12; D₃) | High | High | High |
Synthesizing 12-D3-lauric acid requires regiospecific deuteration at the C12 methyl group. Two primary strategies dominate: catalytic deuteration of unsaturated precursors and Grignard-based alkylation.
11-CH₂=CH-(CH₂)₈-COOH + D₂ → 11-CD₃-(CH₂)₈-COOH
Br-(CH₂)₁₀-COOCH₃ + CD₃MgI → CD₃-(CH₂)₁₀-COOCH₃ → 12-D3-lauric acid
Table 2: Synthesis and Purification Metrics for 12-D3-Lauric Acid
Method | Yield (%) | Isotopic Purity (%) | Key Impurities |
---|---|---|---|
Catalytic Deuteration | 65–75 | 97–99 | D₁/D₂ analogs (1–3%) |
Grignard Alkylation | 50–60 | 95–98 | Br-contaminants (<5%) |
SIRM leverages isotopically labeled precursors to map metabolic networks with atomic-level resolution. 12-D3-lauric acid’s terminal label enables tracing of β-oxidation fragments, lipid remodeling, and interorgan metabolite transport.
Upon entering mitochondria, 12-D3-lauric acid undergoes cycles of β-oxidation. Each cycle shortens the chain by two carbons, releasing deuterated acetyl-CoA (D₃-acetyl-CoA). MS analysis of TCA cycle intermediates (e.g., citrate, succinate) reveals D₂-labeling patterns from D₃-acetyl-CoA condensation with oxaloacetate, providing flux rates through energy-generating pathways [2] [5].
In hepatic or cancer cell studies, deuterated lauric acid incorporates into phosphatidylcholine (PC) and cardiolipin. Electrospray ionization MS (ESI-MS/MS) detects D₃-labeled PC species (e.g., PC(16:0/12:0-D3)), elucidating de novo synthesis versus acyl-chain editing kinetics [8].
Recent SIRM work in mice demonstrated gut microbiome–liver crosstalk. Orally administered 12-D3-lauric acid is metabolized by gut bacteria to D₃-acetate, absorbed into portal circulation, and converted to D₃-β-hydroxybutyrate (ketone body) in the liver. LC-MS traces deuterium flow across compartments:
Gut: 12-D3-lauric acid → D₃-acetate → Liver: D₃-acetate → D₃-βHB
This quantifies microbial contributions to host energy metabolism [2] [7].
Table 3: SIRM Applications of 12-D3-Lauric Acid in Model Systems
Biological System | Key Metabolic Insight | Detection Method |
---|---|---|
Hepatocytes | β-oxidation flux to TCA cycle | GC-MS of organic acids |
C. elegans lifespan model | Lipid turnover vs. aging | NanoSIMS imaging |
Mouse gut-liver axis | Microbial D₃-acetate → hepatic D₃-ketogenesis | LC-HRMS of plasma/tissues |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8